molecular formula C8H7IN2O2 B14839215 N-(2-Formyl-6-iodopyridin-4-YL)acetamide

N-(2-Formyl-6-iodopyridin-4-YL)acetamide

Cat. No.: B14839215
M. Wt: 290.06 g/mol
InChI Key: ZQNYGETXNPQWQV-UHFFFAOYSA-N
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Description

N-(2-Formyl-6-iodopyridin-4-YL)acetamide is a pyridine-based acetamide derivative characterized by a formyl (-CHO) group at the 2-position and an iodine atom at the 6-position of the pyridine ring. The acetamide moiety (-NH-CO-CH3) is attached to the 4-position of the heteroaromatic ring. This compound’s unique substitution pattern combines electron-withdrawing groups (iodine and formyl) with a polarizable aromatic system, making it a candidate for diverse applications in medicinal chemistry and materials science. However, its specific biological or physicochemical properties remain understudied in the literature provided.

Properties

Molecular Formula

C8H7IN2O2

Molecular Weight

290.06 g/mol

IUPAC Name

N-(2-formyl-6-iodopyridin-4-yl)acetamide

InChI

InChI=1S/C8H7IN2O2/c1-5(13)10-6-2-7(4-12)11-8(9)3-6/h2-4H,1H3,(H,10,11,13)

InChI Key

ZQNYGETXNPQWQV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC(=C1)I)C=O

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-Formyl-6-iodopyridin-4-YL)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-6-iodopyridine with acetic anhydride in the presence of a suitable catalyst to form the acetamide derivative. The formyl group can then be introduced through a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .

Chemical Reactions Analysis

N-(2-Formyl-6-iodopyridin-4-YL)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-Formyl-6-iodopyridin-4-YL)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of N-(2-Formyl-6-iodopyridin-4-YL)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The iodine atom can also participate in halogen bonding, which can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Aromatic Systems
  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The iodine and formyl groups in N-(2-Formyl-6-iodopyridin-4-YL)acetamide are strong electron-withdrawing substituents. Similar compounds, such as N-(3-chlorophenyl)-2,2,2-trichloro-acetamide (), also feature electron-withdrawing groups (Cl, trichloromethyl), which reduce electron density on the aromatic ring and influence crystal packing and intermolecular interactions .
    • In contrast, compounds like N-(3-methylphenyl)-2,2,2-trichloro-acetamide () have electron-donating methyl groups, which enhance ring electron density and alter solid-state geometries .
Heterocyclic Backbone Variations
  • Pyridine vs. Pyridazinone: Pyridazinone derivatives (e.g., FPR2 agonists in ) replace the pyridine ring with a 1,2-diazine system. These compounds, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, exhibit distinct biological activities (e.g., calcium mobilization in neutrophils) due to their ability to bind formyl peptide receptors (FPRs) .
Antitumor and Antioxidant Potential
  • Pyrrole alkaloids like N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide () share the formyl-acetamide motif and demonstrate antitumor and antioxidant activities . The pyridine-based structure of this compound may confer similar bioactivity, though direct evidence is lacking.
Receptor-Specific Agonism
  • Pyridazinone derivatives in act as FPR2 agonists, whereas benzothiazole acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide, ) target other receptors or enzymes. The iodine and formyl groups in the target compound could modulate selectivity for distinct biological targets .

Physicochemical and Crystallographic Properties

Crystal Packing and Solubility
  • Meta-substituted acetamides () show that electron-withdrawing groups like nitro or chloro reduce symmetry in crystal lattices. For example, 3,5-dichloro-substituted acetamides exhibit monoclinic systems with Z = 2, while methyl-substituted analogs adopt triclinic systems .

Data Tables

Table 1: Structural and Electronic Properties of Selected Acetamides

Compound Name Backbone Substituents Molecular Weight (g/mol) Key Properties Reference
This compound Pyridine 2-formyl, 6-iodo ~300.06 High polarity, EWG effects -
N-(3-chlorophenyl)-2,2,2-trichloro-acetamide Benzene 3-Cl, trichloromethyl ~247.5 Monoclinic crystal system
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone 4-Br, 4-methoxybenzyl ~484.3 FPR2 agonism, calcium flux
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole 6-CF3, phenyl ~352.3 Enzyme inhibition potential

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